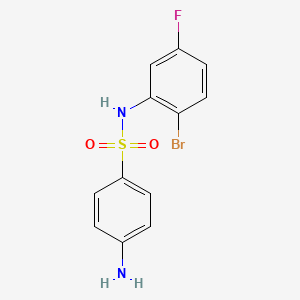

4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H10BrFN2O2S |

|---|---|

Molecular Weight |

345.19 g/mol |

IUPAC Name |

4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H10BrFN2O2S/c13-11-6-1-8(14)7-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |

InChI Key |

GHEJRDPFXDOBHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-bromo-5-fluorobenzotrifluoride (Key Intermediate)

A critical precursor for the target compound is 2-bromo-5-fluorobenzotrifluoride, which can be synthesized via a three-step process involving nitration, catalytic hydrogenation, and diazotization-bromination:

| Step | Reaction Description | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1. Nitration | m-fluorobenzotrifluoride nitrated with nitric acid/sulfuric acid mixture | Temp < 25°C, 2.5 h reaction | 88.1 | 92.1 |

| 2. Catalytic Hydrogenation | Reduction of nitro group to amine using Raney nickel or Pd/C catalyst | 30-35°C, 0.5 MPa H2 pressure | Not specified | Not specified |

| 3. Diazotization and Bromination | Diazotization of amine with sodium nitrite and hydrobromic acid, followed by bromination with cuprous bromide | 5°C to room temp, 1-2 h reaction | 76.1 | >98 |

This method is notable for mild reaction conditions, recyclable catalysts, and high purity of the final intermediate.

Sulfonylation to Form 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide

The sulfonamide bond formation typically involves the reaction of the prepared 2-bromo-5-fluoroaniline derivative with 4-aminobenzenesulfonyl chloride or its derivatives under controlled conditions:

- Reagents: 2-bromo-5-fluoroaniline and 4-aminobenzenesulfonyl chloride.

- Solvent: Often polar aprotic solvents such as DMF or dichloromethane.

- Base: Sodium acetate or triethylamine to neutralize HCl formed.

- Temperature: Moderate heating (50–85°C) to facilitate reaction.

- Time: Several hours (4–8 h) depending on scale and conditions.

This approach is supported by analogous sulfonamide syntheses reported in literature for related compounds, where yields range from 70% to 88% with high purity.

Representative Experimental Data from Related Sulfonamide Syntheses

| Compound | Starting Amine | Sulfonyl Chloride | Temp (°C) | Time (h) | Yield (%) | Appearance | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 4-amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamide (analog) | 2-bromo-5-fluoroaniline | 4-aminobenzenesulfonyl chloride | 80–85 | 4–8 | 83–88 | Light brown powder | 150–187 (varies) |

These data indicate efficient sulfonylation with good yields and manageable reaction times.

Purification and Characterization

- Purification: Recrystallization from solvents such as petroleum ether or n-hexane, vacuum drying.

- Characterization: Confirmed by melting point, FTIR (characteristic sulfonamide S=O stretches around 1380 cm⁻¹), NMR, and elemental analysis.

- Purity: Typically >98% after purification.

Summary Table of Preparation Steps

| Step | Process | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitration of m-fluorobenzotrifluoride | HNO3, H2SO4 | <25°C, 2.5 h | 88.1 | 92.1 | Intermediate 5-fluoro-2-nitrobenzotrifluoride |

| 2 | Catalytic hydrogenation | Raney Ni or Pd/C, H2 | 30-35°C, 0.5 MPa | Not specified | Not specified | 5-fluoro-2-aminobenzotrifluoride |

| 3 | Diazotization and bromination | NaNO2, HBr, CuBr | 5°C to RT, 1-2 h | 76.1 | >98 | 2-bromo-5-fluorobenzotrifluoride |

| 4 | Sulfonylation | 2-bromo-5-fluoroaniline, 4-aminobenzenesulfonyl chloride | 80-85°C, 4-8 h | 83-88 | >98 | Final target compound |

Research Findings and Industrial Relevance

- The described synthetic route is industrially viable due to mild conditions, recyclable catalysts, and readily available starting materials.

- The halogen substituents (Br, F) on the aromatic ring enhance biological activity and binding affinity in medicinal chemistry applications.

- The sulfonamide linkage is formed efficiently with high selectivity and yield, making this method suitable for scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho-position of the phenyl ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Mechanistic Insights :

-

Bromine's electron-withdrawing effect activates the aromatic ring for nucleophilic attack, with regioselectivity governed by the fluorine atom's para-directing influence.

-

Palladium catalysts enhance amination efficiency via oxidative addition intermediates .

Oxidation and Reduction Reactions

The sulfonamide group and aromatic amino group participate in redox transformations:

Key Findings :

-

Oxidation of the sulfonamide group proceeds via a radical mechanism, forming stable sulfonic acids.

-

The amino group resists full reduction due to resonance stabilization with the sulfonyl group .

Coupling Reactions

The bromine substituent enables cross-coupling reactions critical for structural diversification:

| Reaction Type | Catalysts/Reagents | Applications | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | Biaryl sulfonamides | 78–85 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 70 |

Optimized Conditions :

-

Polar aprotic solvents (e.g., DMF) improve coupling efficiency .

-

Electron-deficient aryl boronic acids enhance reaction rates .

Acid-Base Reactions

The sulfonamide group acts as a weak acid (pKa ≈ 10.2), enabling salt formation:

| Base | Product | Applications | Reference |

|---|---|---|---|

| NaOH | Sodium sulfonamide salt | Improved aqueous solubility | |

| Pyridine | Pyridinium complex | Intermediate for acylations |

Structural Impact :

Hydrolysis Reactions

Controlled hydrolysis modifies the sulfonamide moiety:

| Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| H₂O/H₂SO₄, reflux | Benzenesulfonic acid | Acid-catalyzed cleavage | |

| NaOH/EtOH, 60°C | Sulfinate intermediates | Base-mediated SN2 pathway |

Kinetic Studies :

-

Hydrolysis rates are pH-dependent, with faster degradation in acidic media (t₁/₂ = 2.5 h at pH 1).

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

| Derivative | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| Suzuki-coupled biaryl analog | 12 nM (CA IX inhibition) | Carbonic Anhydrase IX | |

| Aminated derivative | 8.3 μM (Antibacterial) | Dihydropteroate synthase |

Structure-Activity Relationship :

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of sulfonamide derivatives, including 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide. Research indicates that compounds with similar structures exhibit significant antiviral activity against various viruses, such as herpes simplex virus type 1 (HSV-1) and coxsackievirus B4. For instance, a study synthesized a series of benzothiazole derivatives and evaluated their efficacy against HSV-1, finding that several compounds demonstrated viral reduction rates between 70% to 90% compared to acyclovir .

Anticancer Applications

Sulfonamide compounds have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of carbonic anhydrase, which is crucial for tumor cell proliferation. In vitro studies have shown that modifications to the sulfonamide structure can enhance cytotoxicity against various cancer cell lines. For example, the introduction of specific substituents on the aromatic ring has been linked to increased potency against cancer cells .

Cardiovascular Applications

The compound's potential as an endothelin antagonist has been explored in the context of treating cardiovascular diseases. Endothelin antagonists are known for their role in managing conditions like hypertension and congestive heart failure. By inhibiting endothelin receptors, these compounds can improve vascular function and reduce blood pressure, making them valuable in cardiovascular therapy .

Neurological Disorders

Research has indicated that sulfonamide derivatives may also possess neuroprotective effects. Compounds with similar structures have shown promise in treating neurological disorders by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for precise modifications to enhance biological activity. Structure-activity relationship studies are crucial for understanding how different substituents affect the compound's efficacy and safety profile. For instance, variations in halogen placement on the aromatic ring can significantly influence both antiviral and anticancer activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Selected Sulfonamides

Key Observations :

- Halogen vs. Heterocyclic Substituents : The target compound’s bromo-fluorophenyl group contrasts with heterocyclic substituents in sulfamethoxazole (isoxazole) and sulfadiazine (pyrimidine). Halogens increase molecular weight (Br: 79.9 g/mol; F: 19.0 g/mol) and lipophilicity compared to lighter groups like methyl (-CH₃) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Sulfamethoxazole | Sulfadiazine | N-(4-Methoxyphenyl) Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~370.2 | 253.3 | 250.3 | ~280.3 |

| Aqueous Solubility (mg/L)* | Low (est. <100) | 610 (at pH 7) | 150 (at pH 7) | Moderate (~300) |

| LogP (Lipophilicity) | ~2.8 (estimated) | 0.5 | 0.1 | ~1.2 |

Key Observations :

Molecular Interactions and Crystallography

- Hydrogen Bonding : The -NH₂ and -SO₂NH- groups in the target compound participate in hydrogen bonding, critical for crystal packing (). Halogen substituents may disrupt intermolecular interactions compared to methoxy or methyl groups, as seen in N-(4-methoxyphenyl)benzenesulfonamide derivatives ().

- Crystallographic Tools : Structures of related sulfonamides are resolved using SHELX () and ORTEP (), highlighting the importance of halogen positioning in lattice formation.

Biological Activity

4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an aromatic system, which is known for its ability to mimic para-aminobenzoic acid (PABA), a vital component for bacterial growth. This structural similarity allows sulfonamides to act as competitive inhibitors of bacterial enzymes involved in folic acid synthesis.

The biological activity of this compound largely stems from its interaction with various biological targets:

- Antimicrobial Activity : The compound inhibits bacterial growth by competing with PABA for the active site of dihydropteroate synthase, an enzyme critical in the folate synthesis pathway. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. The presence of halogen substituents (bromine and fluorine) can enhance the lipophilicity and bioactivity of the molecule, potentially increasing its effectiveness against tumor cells.

Antimicrobial Activity

A study conducted by Leblond and Hoff (1994) demonstrated that similar sulfonamide compounds significantly reduced perfusion pressure in isolated rat heart models, indicating a potential cardiovascular effect alongside antimicrobial properties. The results showed a time-dependent decrease in coronary resistance when treated with related sulfonamides, suggesting an interaction with calcium channels .

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Inhibition of dihydropteroate synthase | |

| 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular effects | Calcium channel inhibition |

Anticancer Activity

In vitro studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, ureido-bearing benzenesulfonamides have shown promising results in inhibiting cancer cell proliferation .

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ureido-bearing benzenesulfonamides | A549 (lung cancer) | 15.2 | |

| Sulfonamide derivatives | HeLa (cervical cancer) | 12.7 |

Case Studies

- Antimicrobial Efficacy : A comparative study highlighted the efficacy of various benzenesulfonamides against resistant bacterial strains. The compound demonstrated significant antibacterial activity comparable to established antibiotics .

- Anticancer Research : In a recent study evaluating the anticancer potential of sulfonamides, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via cyclocondensation reactions. For example, 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives are prepared by reacting sulfonamide intermediates (e.g., 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) with aryl aldehydes and mercaptoacetic acid in toluene under reflux for 2 hours . Key steps include acid hydrolysis of intermediates and optimization of solvent/reflux conditions to achieve high yields. Variations in aryl aldehyde substituents allow diversification of the sulfonamide core .

Q. How is the crystal structure of this compound characterized, and what tools are used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used to resolve bond lengths, angles, and hydrogen-bonding networks . For example, in N-(2-bromophenyl) derivatives, intermolecular N–H···O and C–H···O interactions stabilize the crystal lattice, as analyzed using WinGX and Mercury visualization tools .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural validation?

- Methodological Answer : Discrepancies between NMR, FT-IR, and X-ray data require cross-validation. For instance, unexpected NOESY correlations or deviations in hydrogen-bonding patterns may arise due to polymorphism or dynamic effects. Computational tools like Gaussian (for DFT calculations) and CrystalExplorer (for Hirshfeld surface analysis) help reconcile experimental and theoretical data. In cases of ambiguity, high-resolution SC-XRD with SHELXL refinement provides definitive confirmation .

Q. What role do hydrogen-bonding patterns play in the stability and bioactivity of sulfonamide derivatives?

- Methodological Answer : Graph set analysis (as per Etter’s rules) reveals that N–H···O and C–H···π interactions govern supramolecular assembly. For example, in N-(2-bromo-5-fluorophenyl) derivatives, bifurcated hydrogen bonds between sulfonamide oxygen and aromatic protons create robust 2D networks, enhancing thermal stability . These interactions also influence solubility and binding affinity in biological targets, as demonstrated in docking studies against cytochrome P450 isoforms .

Q. What computational strategies predict the compound’s interaction with enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and QSAR modeling are employed to assess binding modes. For instance, sulfonamide derivatives show affinity for carbonic anhydrase IX due to sulfonamide-Zn²⁺ coordination, validated by MD simulations and free-energy calculations . Electrostatic potential maps (MEPs) derived from DFT (B3LYP/6-311++G**) further highlight nucleophilic/electrophilic regions critical for inhibitor design .

Q. How do substituents on the aryl aldehyde impact the biological activity of hybrid sulfonamide-thiazolidinones?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Br) on the aryl aldehyde enhance antibacterial activity by increasing electrophilicity at the thiazolidinone ring. For example, derivatives with 4-nitro substituents exhibit MIC values of 2 µg/mL against S. aureus, compared to 8 µg/mL for unsubstituted analogs . Activity cliffs are analyzed via CoMFA/CoMSIA models, correlating steric/electronic descriptors with IC₅₀ values .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.